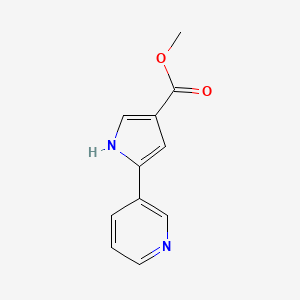
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane is a complex organic compound characterized by its long polyether chain and an oxirane (epoxide) group. This compound is notable for its unique structure, which combines multiple ether linkages with an epoxide ring, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane typically involves the stepwise addition of ethylene oxide to a suitable initiator, followed by the introduction of the oxirane group. The reaction conditions often require the use of catalysts such as potassium hydroxide (KOH) or sodium methoxide (NaOCH3) to facilitate the polymerization process. The final step involves the epoxidation of the terminal hydroxyl group using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous addition of ethylene oxide to a large reactor containing the initiator and catalyst. The reaction is carefully monitored to control the molecular weight distribution of the resulting polyether. The epoxidation step is then carried out in a separate reactor to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and H2O2.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide group.
Substituted Ethers: Produced through nucleophilic substitution reactions.
Scientific Research Applications
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polyethers and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and ethers.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane involves the interaction of its epoxide group with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity is exploited in various applications, such as cross-linking agents in polymer chemistry and as intermediates in the synthesis of biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Polyethylene Glycol (PEG): Similar in structure but lacks the epoxide group.
Polypropylene Glycol (PPG): Contains propylene oxide units instead of ethylene oxide.
Epoxy Resins: Contain multiple epoxide groups and are used in coatings and adhesives.
Uniqueness
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane is unique due to its combination of a long polyether chain and a terminal epoxide group. This structure imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
90578-14-6 |
|---|---|
Molecular Formula |
C32H64O12 |
Molecular Weight |
640.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-nonoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]oxirane |
InChI |
InChI=1S/C32H64O12/c1-2-3-4-5-6-7-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-32-31-44-32/h32H,2-31H2,1H3 |
InChI Key |
QURCHESTSICPHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine](/img/structure/B14371272.png)
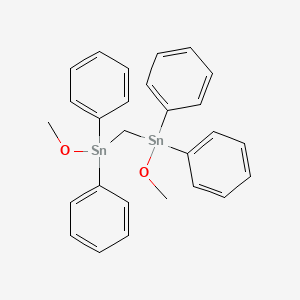
![[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14371296.png)

![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
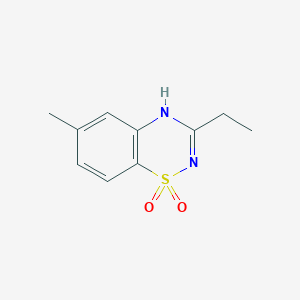
![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)
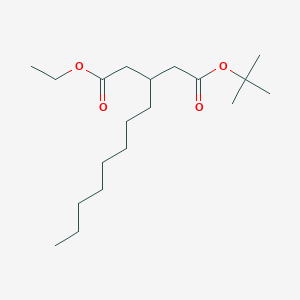
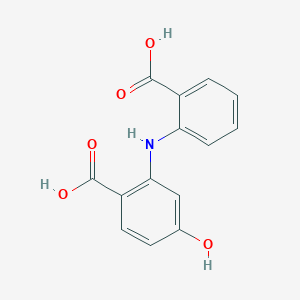
![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)


